![molecular formula C9H12N2O3 B563310 2-[(Ethylamino)methyl]-4-nitrophenol-d5 CAS No. 1185157-36-1](/img/structure/B563310.png)

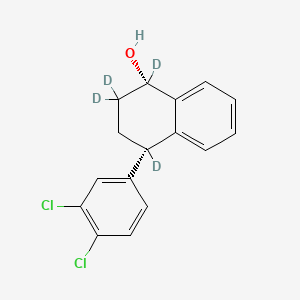

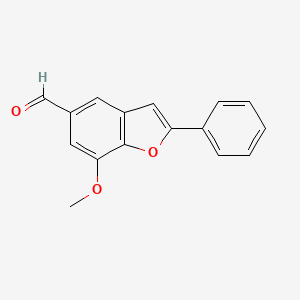

2-[(Ethylamino)methyl]-4-nitrophenol-d5

Übersicht

Beschreibung

“2-[(Ethylamino)methyl]-4-nitrophenol-d5” is a labeled version of 2-[(Ethylamino)methyl]-4-nitrophenol. It is used in the synthesis of some novel amodiaquine analogs as potential antimalarial and antifilarial compounds. It appears as a yellow solid .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . A new anionic Co(III) complex with 2-[((E)-(2-(ethylamino)-5-nitrophenylimino)methyl)-4-(phenyl diazenyl)]-phenol was prepared and characterized by 1H NMR, IR spectroscopy, and elemental analysis . The crystal structure of the complex was studied by single crystal X-ray diffraction (XRD) .Molecular Structure Analysis

The molecular formula of “2-[(Ethylamino)methyl]-4-nitrophenol-d5” is C9H7D5N2O3 . The molecular weight is 201.23 .Physical And Chemical Properties Analysis

“2-[(Ethylamino)methyl]-4-nitrophenol-d5” is a solid that is slightly soluble in DMSO and water when heated . It has a melting point of >160°C .Wissenschaftliche Forschungsanwendungen

Environmental and Analytical Chemistry

Detection of Nitropesticides and Metabolites

Galeano-Díaz et al. (2000) utilized liquid chromatography with electrochemical detection to determine various nitropesticides and their metabolites, including 4-nitrophenol, in river water samples. This indicates the role of related compounds in environmental monitoring and pollution assessment (Galeano-Díaz et al., 2000).

Electrochemical Detection of Pollutants

Adeosun et al. (2020) reported on the electrochemical polymerization of methyl red for detecting 2-nitrophenol, an environmental pollutant. This shows the potential of related compounds in developing sensors for environmental safety (Adeosun et al., 2020).

Biochemistry and Microbiology

- Biodegradation of Nitrophenol Compounds: Bhushan et al. (2000) explored the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. This research highlights the microbial degradation pathways of similar compounds, crucial for bioremediation efforts (Bhushan et al., 2000).

Materials Science

- Synthesis and Characterization of Schiff Bases: Bhaumik et al. (2013) synthesized and characterized copper(II) complexes using Schiff bases related to 2-[(Ethylamino)methyl]-4-nitrophenol. These complexes find applications in materials science for their unique properties (Bhaumik et al., 2013).

Analytical and Physical Chemistry

Fluorescence Probing for Pesticide Detection

Yan et al. (2015) developed a fluorescence probing strategy for detecting parathion-methyl, a pesticide, using p-nitrophenol. This work underscores the analytical applications of nitrophenol derivatives in detecting hazardous substances (Yan et al., 2015).

Photocatalytic Activity in Environmental Cleanup

Chakraborty et al. (2021) demonstrated the use of Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol, showing the potential of related compounds in environmental remediation (Chakraborty et al., 2021).

Wirkmechanismus

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a deuterated analogue of 2-[(Ethylamino)methyl]-4-nitrophenol, it likely shares similar chemical properties and interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Ethylamino)methyl]-4-nitrophenol-d5 . These factors could include temperature, pH, presence of other chemicals, and the specific biological environment within which the compound is used.

Eigenschaften

IUPAC Name |

4-nitro-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-10-6-7-5-8(11(13)14)3-4-9(7)12/h3-5,10,12H,2,6H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQBOFZTTUXRNK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Ethylamino)methyl]-4-nitrophenol-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)